Butyl[(4-tert-butylphenyl)methyl]amine
Overview
Description
“N-[4-(Tert-butyl)benzyl]-1-butanamine” is a chemical compound used as a protected amine . It aids in the oxidation to the corresponding hydroxylamine and nitrone .
Molecular Structure Analysis
The molecular structure of “N-[4-(Tert-butyl)benzyl]-1-butanamine” can be represented by the formula C15H25N . More detailed information about its structure can be obtained from NMR spectroscopy .Chemical Reactions Analysis
“N-[4-(Tert-butyl)benzyl]-1-butanamine” can undergo various chemical reactions. For instance, it has been used in the preparation of N-Me-aminopyrimidinone derivatives . Increasing the reaction temperature enhances the yield of the product .Scientific Research Applications
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which share structural similarities with N-[4-(Tert-butyl)benzyl]-1-butanamine, are extensively used across various industries to prevent oxidative damage and extend product shelf life. They have been detected in numerous environmental matrices and human tissues, indicating widespread exposure. The toxicity studies of SPAs suggest potential hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with reduced toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Glycerol Etherification
In the synthesis of glycerol ethers, compounds structurally related to N-[4-(Tert-butyl)benzyl]-1-butanamine, like tert-butyl alcohol (TBA), play a crucial role. The etherification of glycerol with TBA and other alcohols yields various glycerol ether products. This process is fundamental in producing biofuels and other industrial chemicals, showcasing the application of similar compounds in catalytic processes and renewable energy resources (Prakas Palanychamy et al., 2022).
Environmental Behavior of Parabens
The study of parabens, which are structurally and functionally related to phenolic compounds like N-[4-(Tert-butyl)benzyl]-1-butanamine, offers insights into environmental occurrence, fate, and behavior. Despite their efficient removal in wastewater treatment, parabens persist at low levels in various environmental settings, highlighting concerns about continuous exposure and potential health impacts. Research into the environmental behaviors of similar compounds can guide the development of safer chemicals and inform regulatory policies (Camille Haman et al., 2015).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution of racemates, including compounds structurally related to N-[4-(Tert-butyl)benzyl]-1-butanamine, highlights the significance of chiral catalysts in producing enantiopure compounds. This application is crucial in pharmaceutical synthesis, where the chirality of drug molecules can significantly affect their efficacy and safety. Research in this area continues to evolve, focusing on developing more efficient catalytic systems (H. Pellissier, 2011).
Decomposition of Environmental Contaminants
Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor offer insights into environmental remediation techniques. Similar methodologies could be applied to compounds like N-[4-(Tert-butyl)benzyl]-1-butanamine, if they were found to be environmental pollutants. This research underscores the importance of developing novel approaches to address contamination and reduce potential health risks (L. Hsieh et al., 2011).
Safety and Hazards
Future Directions
The future directions for “N-[4-(Tert-butyl)benzyl]-1-butanamine” could involve further studies on its synthesis, chemical reactions, and potential applications. For instance, it could be used as a ligand for synthesizing metal clusters . Further studies on its mechanism of action could also reveal new therapeutic applications .
Mechanism of Action
Target of Action
N-[4-(Tert-butyl)benzyl]-1-butanamine is a biochemical used in proteomics research . .
Mode of Action
Related compounds have been shown to inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
Related compounds have been shown to inhibit urease, indicating potential effects on the urea cycle .
Result of Action
Related compounds have been shown to inhibit the growth of hela cells .
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTYEWGTFDFIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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